molecular formula C26H37N7O3S B13445562 Pyrimethamine Biotin

Pyrimethamine Biotin

Cat. No.: B13445562
M. Wt: 527.7 g/mol
InChI Key: BFKUOZXULQKXMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimethamine typically begins with p-chlorophenylacetonitrile, which undergoes a condensation reaction with ethyl propionate ester. The product of this reaction then reacts with diazomethane to form an enol ether, which subsequently reacts with free guanidine in a second condensation reaction . The biotin derivative is then synthesized by conjugating biotin to pyrimethamine through a suitable linker.

Industrial Production Methods

Industrial production of pyrimethamine involves large-scale chemical synthesis using the aforementioned synthetic routes. The production of biotin, on the other hand, can be achieved through chemical synthesis or microbial fermentation. Microbial production offers an environmentally sustainable alternative with promising prospects .

Chemical Reactions Analysis

Types of Reactions

Pyrimethamine Biotin undergoes various chemical reactions, including:

    Oxidation: Pyrimethamine can be oxidized to form its corresponding N-oxide derivative.

    Reduction: Reduction reactions can convert pyrimethamine to its amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of pyrimethamine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrimethamine N-oxide.

    Reduction: Pyrimethamine amine derivatives.

    Substitution: Various substituted pyrimethamine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: Another dihydrofolate reductase inhibitor used in combination with sulfamethoxazole for the treatment of bacterial infections.

    Methotrexate: A folic acid antagonist used in the treatment of cancer and autoimmune diseases.

    Sulfadoxine: Often used in combination with pyrimethamine for the treatment of malaria.

Uniqueness

Pyrimethamine Biotin is unique due to its dual functionality. It combines the antiparasitic properties of pyrimethamine with the metabolic benefits of biotin, enhancing its effectiveness in inhibiting Mdr-1 (P-glycoprotein) and preventing drug resistance .

Properties

Molecular Formula

C26H37N7O3S

Molecular Weight

527.7 g/mol

IUPAC Name

N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33)

InChI Key

BFKUOZXULQKXMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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